molecular formula C21H27N5O3 B2374134 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-23-7

3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2374134
CAS RN: 877617-23-7
M. Wt: 397.479
InChI Key: MCVZGTOUROLXFA-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of pyrimidopyrimidine, which means it has a pyrimidine ring fused to another pyrimidine ring. The methoxyphenyl, butyl, and dimethyl groups are various functional groups attached to the purine structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring system, and the attachment of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the various substituents may add steric bulk and influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and butyl groups could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of the pyrimido[2,1-f]purine ring system exhibit significant anti-inflammatory and analgesic activities. A study by Kaminski et al. (1989) demonstrated that substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, similar to the specified compound, showed anti-inflammatory activity comparable to naproxen in models of chronic inflammation such as the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity, highlighting their potential as anti-inflammatory agents without the gastric ulcer inducing potential associated with other anti-inflammatory drugs (Kaminski, J., Solomon, D., Conn, D. J., Wong, S., Chiu, P., Massa, T., Siegel, M., Watnick, A., 1989).

Antimycobacterial Properties

Further research into the antimycobacterial properties of purine derivatives, including those structurally related to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been conducted. A study by Bakkestuen et al. (2005) synthesized 9-benzylpurines with modifications, including electron-donating substituents on the phenyl ring, which showed high antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that derivatives of the compound could serve as potential antituberculosis drugs, especially those with specific substituent modifications that enhance antimycobacterial activity (Bakkestuen, A. K., Gundersen, L., Utenova, B. T., 2005).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, including compounds structurally akin to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. The study investigated their potential antiviral and antihypertensive activities, indicating the broad therapeutic potential of this class of compounds. The research suggests that modifications to the purine core can lead to significant biological activities, including antiviral and antihypertensive effects, highlighting the versatility and potential therapeutic applications of these derivatives (Nilov, D., Kadushkin, A., Kerbnikova, I. F., Nikolaeva, I. S., Peters, V. V., Gus’kova, T. A., Dubinskii, R. A., Granik, V., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many purine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-9-7-8-10-16(15)29-4/h7-10,14H,5-6,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZGTOUROLXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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